molecular formula C12H11N5 B2459949 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 2310013-24-0

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No. B2459949
M. Wt: 225.255
InChI Key: VXMCJGFPAPAUMJ-UHFFFAOYSA-N
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Description

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound with potential therapeutic applications. It belongs to the class of triazolopyrazine derivatives and has been studied extensively for its biological activity.

Mechanism Of Action

The mechanism of action of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of target enzymes. For example, the inhibition of acetylcholinesterase by this compound can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function. Similarly, the inhibition of tyrosinase can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. In vivo studies have shown that this compound can exhibit antitumor, antifungal, and antibacterial activities. Moreover, this compound has been found to possess antioxidant activity, which can be useful in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in lab experiments include its potent inhibitory activity against various enzymes and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine. These include:
1. The development of new derivatives with improved potency and selectivity.
2. The investigation of the mechanism of action of this compound.
3. The evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
4. The exploration of the potential therapeutic applications of this compound in various diseases.
5. The investigation of the structure-activity relationship of this compound and its derivatives.
Conclusion:
In conclusion, 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound with potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities and to possess potent inhibitory activity against various enzymes. However, more research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1,2-dichloroethane and sodium azide in the presence of copper (I) iodide as a catalyst. This reaction leads to the formation of the desired triazolopyrazine derivative. The yield of this reaction is reported to be around 70%.

Scientific Research Applications

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Moreover, this compound has been found to possess potent inhibitory activity against various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Therefore, this compound has the potential to be used as a lead compound for the development of new drugs.

properties

IUPAC Name

3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-9-15-16-12-11(13-7-8-17(9)12)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMCJGFPAPAUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

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